6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
CAS No.: 941987-65-1
Cat. No.: VC4306277
Molecular Formula: C20H22FN3O5S2
Molecular Weight: 467.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941987-65-1 |
|---|---|
| Molecular Formula | C20H22FN3O5S2 |
| Molecular Weight | 467.53 |
| IUPAC Name | 6-acetyl-2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H22FN3O5S2/c1-12(25)24-9-8-15-16(11-24)30-20(18(15)19(22)27)23-17(26)3-2-10-31(28,29)14-6-4-13(21)5-7-14/h4-7H,2-3,8-11H2,1H3,(H2,22,27)(H,23,26) |
| Standard InChI Key | PAKHOORWZKFBQL-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Introduction
The compound 6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex heterocyclic molecule that incorporates a thieno[2,3-c]pyridine core with various functional groups, including an acetyl group, a sulfonamide moiety, and a fluorophenyl group. This compound is structurally similar to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, which has been studied for its potential biological activities.
Synthesis
The synthesis of such complex heterocyclic compounds typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl and sulfonamide groups. Each step requires careful control of reaction conditions to ensure high yields and purity.
Biological Activities
While specific data on 6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is limited, compounds with similar structures have shown potential in inhibiting specific protein interactions involved in inflammatory pathways. Techniques such as surface plasmon resonance or fluorescence polarization are typically used to study these interactions.
Applications and Future Research
Given its structural complexity and potential biological activity, this compound may have applications in pharmaceutical research, particularly in the development of anti-inflammatory agents. Further studies are needed to fully elucidate its properties and potential uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume